
4-(2-(3-Chlorophenoxy)acetamido)benzene-1-sulfonyl fluoride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-(3-Chlorophenoxy)acetamido)benzene-1-sulfonyl fluoride is a complex organic compound with significant applications in medicinal chemistry. It is known for its role as a potential inhibitor of various enzymes, making it a valuable compound in the development of therapeutic agents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(3-Chlorophenoxy)acetamido)benzene-1-sulfonyl fluoride typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-chlorophenol with chloroacetic acid to form 3-chlorophenoxyacetic acid. This intermediate is then reacted with 4-aminobenzenesulfonyl fluoride under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
4-(2-(3-Chlorophenoxy)acetamido)benzene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of an electrophile on the aromatic ring, maintaining the aromaticity of the compound.
Nucleophilic Substitution: The sulfonyl fluoride group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include bromine or chlorine in the presence of a Lewis acid catalyst.
Nucleophilic Substitution: Typical reagents include nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can yield halogenated derivatives, while nucleophilic substitution can produce various substituted sulfonamides .
科学的研究の応用
4-(2-(3-Chlorophenoxy)acetamido)benzene-1-sulfonyl fluoride has diverse applications in scientific research:
Medicinal Chemistry: It is investigated as a potential inhibitor of human neutrophil elastase, an enzyme involved in inflammatory diseases.
Biological Studies: The compound is used to study enzyme inhibition and protein interactions, providing insights into biochemical pathways.
Industrial Applications: It serves as a precursor for the synthesis of other complex molecules used in pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 4-(2-(3-Chlorophenoxy)acetamido)benzene-1-sulfonyl fluoride involves its interaction with specific enzymes. It acts as an inhibitor by binding to the active site of the enzyme, preventing substrate access and subsequent catalytic activity. This inhibition is often mediated through the formation of a covalent bond with the enzyme’s active site residues .
類似化合物との比較
Similar Compounds
4-Chloro-2-(2-chlorophenoxy)acetamido)benzoic acid: Another compound with similar structural features but different biological activity.
Benzenesulfonic acid derivatives: These compounds share the sulfonyl fluoride group and are also studied for their enzyme inhibitory properties.
Uniqueness
4-(2-(3-Chlorophenoxy)acetamido)benzene-1-sulfonyl fluoride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit human neutrophil elastase sets it apart from other similar compounds .
特性
CAS番号 |
16638-95-2 |
|---|---|
分子式 |
C14H11ClFNO4S |
分子量 |
343.8 g/mol |
IUPAC名 |
4-[[2-(3-chlorophenoxy)acetyl]amino]benzenesulfonyl fluoride |
InChI |
InChI=1S/C14H11ClFNO4S/c15-10-2-1-3-12(8-10)21-9-14(18)17-11-4-6-13(7-5-11)22(16,19)20/h1-8H,9H2,(H,17,18) |
InChIキー |
NJORMOSCSDPPIK-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)Cl)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


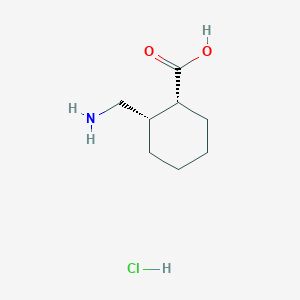


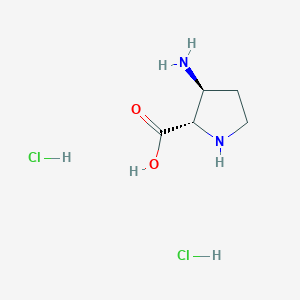
![(9S,11R)-9,11-Dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-1-one](/img/structure/B13347291.png)

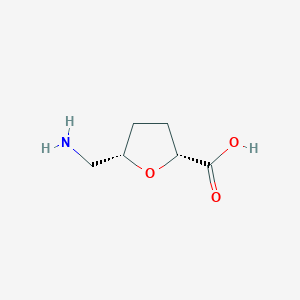
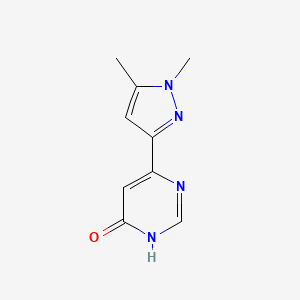
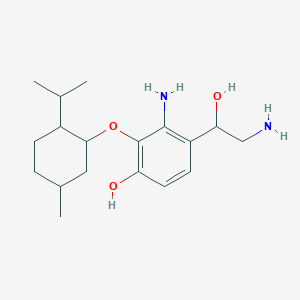
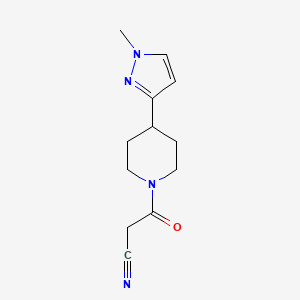

![Spiro[chromane-2,4'-piperidin]-6-ol hydrochloride](/img/structure/B13347340.png)


